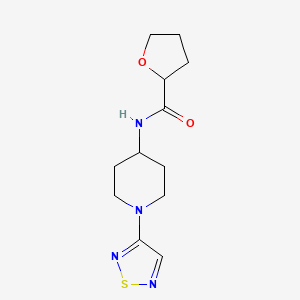

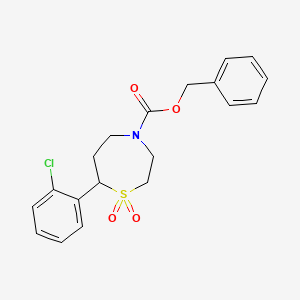

![molecular formula C21H16N2OS B2794064 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide CAS No. 477325-63-6](/img/structure/B2794064.png)

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Reactions

The compound is synthesized through a series of reactions. Initially, condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol yields N-(1,2-dihydroacenaphthylen-5-yl)furan-2-carboxamide. Subsequent treatment with excess P₂S₅ in anhydrous toluene leads to the formation of the corresponding thioamide. Finally, oxidation with potassium ferricyanide in an alkaline medium results in the formation of 8-(furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole .

Antiproliferative Properties

Recent studies have explored the antiproliferative effects of related spiro-thiazolidinone derivatives. Among these, 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones were synthesized via interactions between 4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one and thioglycolic acid. These compounds exhibited promising antiproliferative activity against various cancer cell lines. Notably, compounds 6b and 7b demonstrated dual EGFR/BRAF V600E inhibitory properties, making them potential candidates for further investigation .

EGFR and BRAF Inhibition

Compound 6b inhibited EGFR with an IC₅₀ value of 84 nM, while compound 7b showed an IC₅₀ value of 78 nM. Additionally, both 6b and 7b effectively inhibited BRAF V600E (IC₅₀ = 108 and 96 nM, respectively). These compounds also demonstrated potent antiproliferative activity against cancer cells (GI₅₀ = 35 and 32 nM against four cancer cell lines, respectively) .

Apoptotic Activity

The apoptosis assay revealed that compounds 6b and 7b induced apoptosis, further supporting their potential as dual EGFR/BRAF V600E inhibitors. These findings highlight their promising role in cancer therapy .

Propiedades

IUPAC Name |

4-methyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2OS/c1-12-5-7-14(8-6-12)20(24)23-21-22-19-16-4-2-3-13-9-10-15(18(13)16)11-17(19)25-21/h2-8,11H,9-10H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQYRKOWYPPNAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

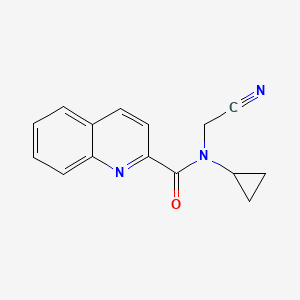

![2-imino-10-methyl-1-(2-morpholinoethyl)-5-oxo-N-phenethyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2793983.png)

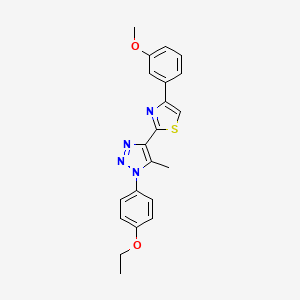

![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2793987.png)

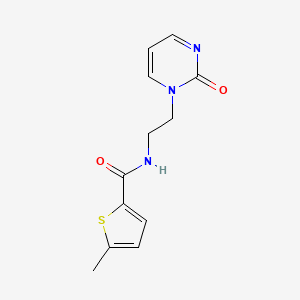

![2-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide](/img/structure/B2793988.png)

![4,7,8-Trimethyl-2-phenacyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2793992.png)

![3-[(2-chlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![3-(4-ethoxyphenyl)-7-[4-(3-phenylpropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2794003.png)